N-Methyl Substitution Eliminates H-Bond Donation and Raises Lipophilicity vs. the N-Unsubstituted Analog
The N1-methyl group in the target compound directly replaces the indole-like N–H present in 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1369348-93-5). Per PubChem computed descriptors, the target compound exhibits zero hydrogen bond donors (HBD = 0) and an XLogP3-AA of 1.4, whereas the N-unsubstituted analog shows HBD = 1 and a lower XLogP3-AA of 1.0 [1]. This difference results in a ΔXLogP3‑AA of +0.4 log units, meaning the target compound is approximately 2.5× more lipophilic, favoring membrane permeability in downstream bioactive molecules while eliminating a potential metabolic liability associated with the N–H group. [1]
| Evidence Dimension | XLogP3-AA (lipophilicity) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4, HBD = 0, MW = 239.07 |
| Comparator Or Baseline | 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1369348-93-5): XLogP3-AA = 1.0, HBD = 1, MW = 225.04 |
| Quantified Difference | ΔXLogP3-AA = +0.4; ΔHBD = -1; ΔMW = +14.03 |
| Conditions | Computed descriptors from PubChem (PubChem release 2021.05.07); no experimental logP/D data available |
Why This Matters
The absence of an N–H hydrogen bond donor and increased lipophilicity are critical when selecting a building block for CNS-penetrant or cell-permeable lead compounds, as they reduce H-bond-mediated efflux and improve passive membrane diffusion.
- [1] PubChem Compound Summaries for CID 82388517 (CAS 1367942-73-1) and 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1369348-93-5). XLogP3-AA and HBD values from Computed Properties. National Center for Biotechnology Information. View Source
